壬九烷

描述

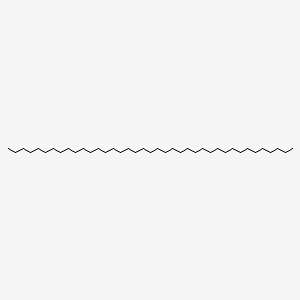

Nonatriacontane is a chemical compound with the molecular formula C39H80 . It is a long-chain alkane that is part of the class of compounds known as alkanes .

Molecular Structure Analysis

Nonatriacontane has a linear structure consisting of 39 carbon atoms and 80 hydrogen atoms . The molecule is fully saturated, meaning it only contains single bonds .Physical And Chemical Properties Analysis

Nonatriacontane has a density of 0.8±0.1 g/cm3, a boiling point of 517.5±13.0 °C at 760 mmHg, and a flash point of 397.5±9.4 °C . It has a molar refractivity of 182.7±0.3 cm3, and a molar volume of 672.3±3.0 cm3 .科学研究应用

1. 蜡矿中的壬九烷

壬九烷已在喀尔巴阡蜡矿中被发现,这是一种天然矿物蜡。这项研究强调了它在不同浓度下的存在,展示了蜡矿作为喀尔巴阡石油中发现的高分子烃的重要来源 (Shevchenko 和 Chernozhukov,1972)。

2. 医学应用

紫背草是一种用于传统医学的草药,它含有壬九烷-5,6,7,8-四醇化合物。这种草药因其抗菌特性而被认可,并用于治疗各种疾病,表明壬九烷衍生物具有潜在的医学应用 (Pandey 和 Singh,2016)。

3. 烟草烟雾形成研究

壬九烷的近亲[18-14C]十八烷已用于研究化合物从烟草转移到香烟烟雾中的过程。这项研究提供了对类似长链烃(如壬九烷)在燃烧过程中的行为的见解 (Bass 等,1989)。

4. 聚合物研究

与等规聚丙烯相关的壬九烷研究揭示了它与另一种长链烃二辛烷的相互作用。这些研究有助于理解聚合物的结晶,这对材料科学至关重要 (Lim 和 Lloyd,1993)。

5. 晶体生长研究

正壬九烷晶体的研究为晶体生长模式提供了宝贵的见解,这对于理解各个科学领域中的分子结构至关重要。这有助于开发新材料和药物 (Anderson 和 Dawson,1953)。

作用机制

Target of Action

Nonatriacontane is a long-chain alkane with the molecular formula C39H80 . As a hydrocarbon, it does not have a specific biological target. Instead, it interacts with biological systems in a general way, primarily based on its physical properties such as hydrophobicity.

Mode of Action

Instead, its interactions are primarily physical, based on hydrophobic effects and van der Waals forces .

Biochemical Pathways

It can influence the physical properties of biological membranes due to its hydrophobic nature .

Pharmacokinetics

The pharmacokinetics of nonatriacontane are not well-studied. As a large, hydrophobic molecule, it is likely poorly absorbed from the gastrointestinal tract and may accumulate in fatty tissues. It is also likely to be metabolized slowly, if at all .

Action Environment

The action of nonatriacontane can be influenced by environmental factors such as temperature and the presence of other hydrophobic substances. For example, its solubility in water is very low, but it is soluble in nonpolar solvents. Its effects may also be influenced by the lipid composition of biological membranes .

生化分析

Biochemical Properties

Nonatriacontane plays a role in biochemical reactions primarily through its interactions with cell membranes. It has been shown to interact with fatty acids and polyesters, which are essential components of cell membranes and cell walls . These interactions can influence the fluidity and permeability of the membranes, affecting various cellular processes. Nonatriacontane also exhibits antimicrobial activity by inhibiting the growth of bacteria through its reaction with fatty acids and polyesters . This inhibition is due to its ability to interfere with the synthesis of fatty acids, which are crucial for bacterial cell membrane integrity.

Cellular Effects

Nonatriacontane affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, nonatriacontane can activate the polymerase chain reaction, a process by which DNA is copied, thereby affecting gene expression . Additionally, its interaction with cell membranes can impact cell signaling pathways by modifying the membrane’s physical properties, which in turn can influence the activity of membrane-bound receptors and enzymes.

Molecular Mechanism

The molecular mechanism of nonatriacontane involves its binding interactions with biomolecules and its effects on enzyme activity. Nonatriacontane binds to fatty acids and polyesters, disrupting their normal function and leading to the inhibition of fatty acid synthesis . This inhibition occurs at the enzyme’s catalytic site, preventing the formation of essential fatty acids required for cell membrane synthesis. Furthermore, nonatriacontane’s ability to activate the polymerase chain reaction suggests that it may interact with DNA polymerase, enhancing its activity and leading to increased DNA replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nonatriacontane can change over time. Its stability and degradation are important factors to consider. Nonatriacontane is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to nonatriacontane can lead to changes in cell membrane composition and function, potentially affecting cellular processes such as nutrient uptake and waste removal . Additionally, nonatriacontane’s antimicrobial activity may decrease over time as bacteria develop resistance mechanisms.

Dosage Effects in Animal Models

The effects of nonatriacontane vary with different dosages in animal models. At low doses, nonatriacontane may exhibit beneficial effects, such as antimicrobial activity and modulation of cell membrane properties. At high doses, it can have toxic or adverse effects. Studies have shown that high doses of nonatriacontane can lead to cell membrane disruption, resulting in cell death and tissue damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

Nonatriacontane is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are involved in the synthesis of fatty acids . By inhibiting these enzymes, nonatriacontane can affect metabolic flux and alter metabolite levels. Additionally, nonatriacontane may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further influence cellular processes.

Transport and Distribution

Within cells and tissues, nonatriacontane is transported and distributed through interactions with transporters and binding proteins. It can bind to lipid transport proteins, facilitating its movement across cell membranes and within the lipid bilayer . Nonatriacontane’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as the endoplasmic reticulum and lipid droplets. This localization can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

Nonatriacontane is primarily localized in the lipid-rich regions of cells, including the cell membrane, endoplasmic reticulum, and lipid droplets . Its subcellular localization is influenced by its hydrophobic nature and interactions with lipid transport proteins. This localization can affect its activity and function, as well as its interactions with other biomolecules. For example, nonatriacontane’s presence in the cell membrane can modulate membrane fluidity and permeability, impacting various cellular processes.

属性

IUPAC Name |

nonatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXOSZZZNFRFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074724 | |

| Record name | Nonatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-86-7 | |

| Record name | N-Nonatriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonatriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NONATRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOH3A3X6UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the relationship between the molecular structure of nonatriacontane and its crystal growth pattern?

A1: Nonatriacontane molecules exist as single units (unimolecular) in solution []. This directly translates to its crystal growth pattern, where it forms crystals with growth steps that are also unimolecular, measuring approximately 45 Å in height []. This contrasts with compounds like stearic acid, which are bimolecular in solution and exhibit bimolecular growth steps []. Notably, even when crystal growth originates from dislocations larger than the individual molecular units, nonatriacontane consistently exhibits unimolecular growth steps [].

Q2: Can nonatriacontane form solid solutions with branched alkanes of similar chain length?

A2: Research suggests that nonatriacontane does not readily form solid solutions with branched alkanes, even when the branched alkane possesses a similar carbon chain length. For instance, experiments with 20-methyl-nonatriacontane (a branched alkane with the same main chain length as nonatriacontane) revealed that the two compounds do not mix to form a solid solution []. Instead, they crystallize separately, each maintaining its distinct crystal structure, even when present in mixtures with varying molar fractions [].

Q3: How does nonatriacontane contribute to the complexity of natural substances like ozocerite?

A3: Nonatriacontane, alongside other n-paraffins, is a significant constituent of naturally occurring substances like Carpathian ozocerite []. The presence of varying chain lengths and concentrations of these n-paraffins contributes to the unique physical and chemical properties of ozocerite, making it a complex mixture []. Further research into the individual composition of these n-paraffins within ozocerite can shed light on its diverse applications.

Q4: How can nonatriacontane be used in analytical techniques for characterizing complex mixtures?

A4: Nonatriacontane is often identified and characterized in complex mixtures, such as plant extracts, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. Its presence, alongside other identified compounds, helps in understanding the chemical diversity and potential biological activities of these natural extracts [].

Q5: Can nonatriacontane be utilized in enhancing the extraction of heavy crude oil?

A5: While not directly involved in the extraction process, nonatriacontane serves as a valuable marker in evaluating the effectiveness of heavy crude oil upgrading techniques. For example, in catalytic aquathermolysis using ionic liquids, the disappearance of heavier molecules like nonatriacontane, coupled with an increase in lighter hydrocarbons, indicates a successful viscosity reduction and upgrading of the heavy crude oil []. This approach holds significant potential for improving the extraction and processing of heavy crude oil resources [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。